molecular formula C12H9ClN2O3 B279815 3-(4-Chlorophenoxy)-5-nitroaniline CAS No. 208122-61-6

3-(4-Chlorophenoxy)-5-nitroaniline

Cat. No.: B279815
CAS No.: 208122-61-6
M. Wt: 264.66 g/mol
InChI Key: DIMXIWGYRCTQPG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)-5-nitroaniline is an organic compound that features a chlorophenoxy group and a nitroaniline group

Scientific Research Applications

3-(4-Chlorophenoxy)-5-nitroaniline has several scientific research applications:

Future Directions

There are ongoing studies on related compounds. For instance, a recent study showed that some halogenated salicylanilides can reduce SARS-CoV-2 replication and suppress induction of inflammatory cytokines in a rodent model .

Preparation Methods

The synthesis of 3-(4-Chlorophenoxy)-5-nitroaniline typically involves the reaction of 4-chlorophenol with 3,5-dinitroaniline. One common method includes heating a mixture of 4-chlorophenol and 3,5-dinitroaniline in the presence of a base such as potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

3-(4-Chlorophenoxy)-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-(4-Chlorophenoxy)-5-nitroaniline can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenoxy)-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMXIWGYRCTQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296670
Record name 3-(4-Chlorophenoxy)-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208122-61-6
Record name 3-(4-Chlorophenoxy)-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208122-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenoxy)-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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